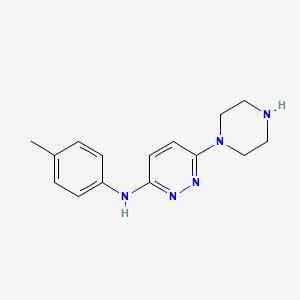
4-クロロ-5-プロピルピリミジン
説明
4-Chloro-5-propylpyrimidine is a chemical compound with the molecular formula C7H9ClN2 . It is a pyrimidine derivative, which is a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-propylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted at position 4 with a chlorine atom and at position 5 with a propyl group .Physical and Chemical Properties Analysis
4-Chloro-5-propylpyrimidine is a solid compound . It has a molecular weight of 156.61 . The compound should be stored in a refrigerated environment .科学的研究の応用
抗炎症剤の合成
4-クロロ-5-プロピルピリミジン: は、様々な抗炎症剤の合成に使用されます。 ピリミジン誘導体は、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-α、核因子κB、ロイコトリエン、およびいくつかのインターロイキンなどの重要な炎症メディエーターの発現と活性を阻害することにより、強力な抗炎症効果を示すことが示されています 。この化合物は、ピリミジン骨格における構造的な重要性のために、新規抗炎症薬の開発において重要な役割を果たしています。
NF-κBおよびAP-1阻害剤の開発
免疫学の分野では、4-クロロ-5-プロピルピリミジンは、NF-κBおよびAP-1阻害剤の作製における前駆体として役立ちます。 これらの阻害剤は、免疫応答の調節に不可欠であり、様々な自己免疫疾患や癌の治療において治療上の可能性を秘めています .
材料科学研究
材料科学において、4-クロロ-5-プロピルピリミジンは、ポリマーやナノマテリアルを含む先進材料の合成に使用されます。 ポリマー鎖への組み込みにより、材料の物理的特性を変化させることができ、様々な産業において革新的な用途につながります .
将来の方向性
The future directions for research on 4-Chloro-5-propylpyrimidine and other pyrimidine derivatives could involve further exploration of their pharmacological effects, including their anti-inflammatory properties . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
生化学分析
Biochemical Properties
4-Chloro-5-propylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with phosphatidylinositol 4-phosphate 5-kinase (PIP5K), an enzyme involved in the synthesis of phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2). This interaction affects the production of PtdIns(4,5)P2, a crucial second messenger in cellular signaling pathways . Additionally, 4-Chloro-5-propylpyrimidine has been shown to inhibit certain cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .
Cellular Effects
4-Chloro-5-propylpyrimidine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the actin cytoskeleton, leading to changes in cell migration and adhesion . Furthermore, 4-Chloro-5-propylpyrimidine can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses .
Molecular Mechanism
The molecular mechanism of 4-Chloro-5-propylpyrimidine involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes such as PIP5K and CDKs, inhibiting their activity. This inhibition leads to a decrease in the production of PtdIns(4,5)P2 and a disruption of cell cycle progression . Additionally, 4-Chloro-5-propylpyrimidine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5-propylpyrimidine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Chloro-5-propylpyrimidine remains stable under refrigerated conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 4-Chloro-5-propylpyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect target enzymes and pathways. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve significant biochemical and cellular changes .
Metabolic Pathways
4-Chloro-5-propylpyrimidine is involved in several metabolic pathways. It interacts with enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a role in pyrimidine biosynthesis . The compound’s influence on metabolic flux and metabolite levels can impact cellular energy production and nucleotide synthesis .
Transport and Distribution
Within cells and tissues, 4-Chloro-5-propylpyrimidine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can affect its activity and function, influencing cellular processes such as signaling and metabolism .
Subcellular Localization
The subcellular localization of 4-Chloro-5-propylpyrimidine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in the cytoplasm, nucleus, or other organelles can modulate its interactions with biomolecules and impact cellular processes .
特性
IUPAC Name |
4-chloro-5-propylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-2-3-6-4-9-5-10-7(6)8/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPJNYIBYZTJES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650947 | |
| Record name | 4-Chloro-5-propylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25199-00-2 | |
| Record name | 4-Chloro-5-propylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B1416150.png)

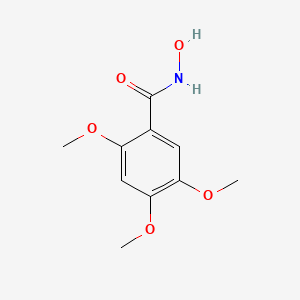
![4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1416154.png)

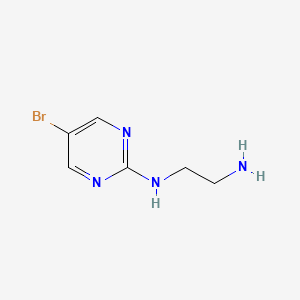
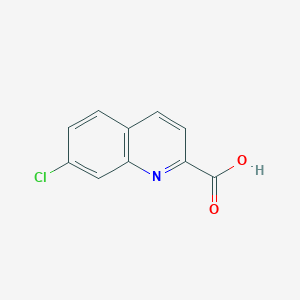
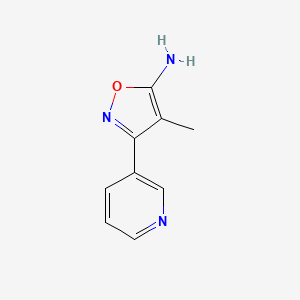
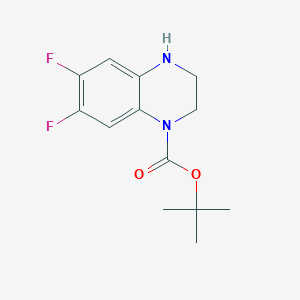
![Methyl 5-bromo-2-{[(propylamino)carbonyl]-amino}benzenecarboxylate](/img/structure/B1416163.png)
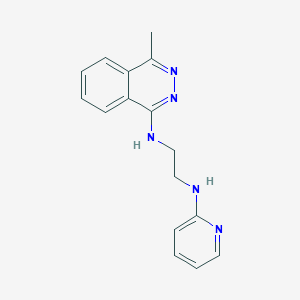
![methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1416165.png)
